Cas no 40685-78-7 (4-(carbamoylamino)benzene-1-sulfonyl chloride)
4-(carbamoylamino)benzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-ureido-benzenesulfonyl Chloride
- (4-Sulfo-phenyl)-harnstoff
- N-[4-(chlorosulfonyl)phenyl]urea
- N-Carbamoyl-sulfanilsaeure
- 4-Ureido-benzol-sulfonsaeure-(1)
- AGN-PC-000OUK
- N-Carbamoyl-sulfanilylchlorid
- N-carbamoyl-sulfanilyl chloride
- N-carbamoyl-sulfanilic acid
- Benzenesulfonic acid, 4-[(aminocarbonyl)amino]-
- 4-[(aminocarbonyl)amino]benzenesulfonyl chloride
- CTK2F0124
- N-Carbamoyl-sulfanilylchlorid;N-carbamoyl-sulfanilyl chloride;N-carbamoyl-sulfanilic acid;N-Carbamoyl-sulfanilsaeure;
- 4-(carbamoylamino)benzene-1-sulfonyl chloride
- SCHEMBL1034515
- EN300-34632
- BFJKMQNJQCJCAI-UHFFFAOYSA-N
- 4-Ureidobenzene-1-sulfonyl chloride
- 4-ureido-benzenesulfonyl chloride, AldrichCPR
- AKOS006221837
- 4-(carbamoylamino)benzenesulfonyl Chloride
- 4-Ureidobenzenesulfonyl chloride
- 4-Ureidobenzene-1-sulfonylchloride
- 40685-78-7
-
- MDL: MFCD03424978
- Inchi: 1S/C7H7ClN2O3S/c8-14(12,13)6-3-1-5(2-4-6)10-7(9)11/h1-4H,(H3,9,10,11)
- InChI Key: BFJKMQNJQCJCAI-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)NC(N)=O)(=O)=O
Computed Properties
- Exact Mass: 233.98700
- Monoisotopic Mass: 233.9865910g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 97.6Ų
Experimental Properties
- PSA: 97.64000
- LogP: 2.95880
4-(carbamoylamino)benzene-1-sulfonyl chloride Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(carbamoylamino)benzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 015045-250mg |
4-Ureido-benzenesulfonyl chloride |
40685-78-7 | 250mg |
£152.00 | 2022-03-01 | ||
| Fluorochem | 015045-1g |
4-Ureido-benzenesulfonyl chloride |
40685-78-7 | 1g |
£320.00 | 2022-03-01 | ||
| Fluorochem | 015045-2g |
4-Ureido-benzenesulfonyl chloride |
40685-78-7 | 2g |
£514.00 | 2022-03-01 | ||
| Enamine | EN300-34632-0.05g |
4-(carbamoylamino)benzene-1-sulfonyl chloride |
40685-78-7 | 95.0% | 0.05g |
$166.0 | 2025-03-18 | |
| Enamine | EN300-34632-0.1g |
4-(carbamoylamino)benzene-1-sulfonyl chloride |
40685-78-7 | 95.0% | 0.1g |
$248.0 | 2025-03-18 | |
| Enamine | EN300-34632-0.25g |
4-(carbamoylamino)benzene-1-sulfonyl chloride |
40685-78-7 | 95.0% | 0.25g |
$353.0 | 2025-03-18 | |
| Enamine | EN300-34632-0.5g |
4-(carbamoylamino)benzene-1-sulfonyl chloride |
40685-78-7 | 95.0% | 0.5g |
$557.0 | 2025-03-18 | |
| Enamine | EN300-34632-1.0g |
4-(carbamoylamino)benzene-1-sulfonyl chloride |
40685-78-7 | 95.0% | 1.0g |
$714.0 | 2025-03-18 | |
| Enamine | EN300-34632-2.5g |
4-(carbamoylamino)benzene-1-sulfonyl chloride |
40685-78-7 | 95.0% | 2.5g |
$1399.0 | 2025-03-18 | |
| Enamine | EN300-34632-5.0g |
4-(carbamoylamino)benzene-1-sulfonyl chloride |
40685-78-7 | 95.0% | 5.0g |
$2070.0 | 2025-03-18 |
4-(carbamoylamino)benzene-1-sulfonyl chloride Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 4-(carbamoylamino)benzene-1-sulfonyl chloride
4-(Carbamoylamino)Benzene-1-Sulfonyl Chloride: A Versatile Scaffold in Modern Pharmaceutical Research
4-(Carbamoylamino)Benzene-1-Sulfonyl Chloride (CAS No. 40685-78-7) represents a critical intermediate in the development of bioactive molecules with applications spanning drug discovery, molecular imaging, and targeted therapies. This compound’s unique structural features—comprising a sulfonyl chloride group, a carbamoylamino substituent, and a benzene ring—make it a valuable tool for synthesizing derivatives with tailored pharmacological properties. Recent advancements in medicinal chemistry have highlighted its potential in modulating protein-protein interactions and enhancing the bioavailability of therapeutic agents.
4-(Carbamoylamino)Benzene-1-Sulfonyl Chloride is characterized by its ability to act as a bifunctional linker, enabling the conjugation of diverse functional groups to aromatic scaffolds. This property has been leveraged in the design of small-molecule inhibitors targeting kinases, which are implicated in cancer progression. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Receptor 2), two key drivers of metastatic malignancies. The sulfonamide moiety of 4-(Carbamoylamino)Benzene-1-Sullyl Chloride facilitates hydrogen bonding with target proteins, while the carbamoylamino group enhances metabolic stability in vivo.
The synthesis of 4-(Carbamoylamino)Benzene-1-Sulfonyl Chloride typically involves a multi-step process, including the sulfonation of benzene rings, followed by the introduction of carbamoylamino functionalities. Recent optimization of reaction conditions has enabled higher yields and reduced byproduct formation. A 2024 paper in Organic & Biomolecular Chemistry reported the use of microwave-assisted coupling reactions to achieve efficient functionalization of the sulfonyl chloride group, significantly accelerating the development of drug candidates. This synthetic flexibility underscores the compound’s utility in combinatorial chemistry approaches.
In the realm of molecular imaging, 4-(Carbamoylamino)Benzene-1-Sulfonyl Chloride has been explored as a precursor for radiolabeled compounds used in positron emission tomography (PET). Its high reactivity and compatibility with radiolabeling agents make it ideal for creating contrast agents that enhance the detection of tumor tissues. A 2023 clinical study in European Journal of Nuclear Medicine and Molecular Imaging showcased the application of such derivatives in diagnosing neuroendocrine tumors, demonstrating improved spatial resolution and reduced background noise compared to traditional imaging agents.
Recent research has also highlighted the role of 4-(Carbamoylamino)Benzene-1-Sulfonyl Chloride in the development of enzyme inhibitors for metabolic disorders. For example, its derivatives have been shown to modulate the activity of acetylcholinesterase, a target for Alzheimer’s disease treatment. A 2024 preclinical study in ACS Chemical Neuroscience reported that these compounds exhibited selective inhibition of the enzyme while minimizing off-target effects, offering a promising avenue for neurodegenerative disease management.
The pharmacokinetic profile of 4-(Carbamoylamino)Benzene-1-Sulfonyl Chloride derivatives is another area of active investigation. Studies have focused on enhancing their oral bioavailability through the introduction of hydrophilic groups or prodrug strategies. A 2023 review in Drug Discovery Today emphasized the importance of optimizing solubility and permeability to ensure effective drug delivery. These efforts align with the broader goal of improving therapeutic outcomes while reducing systemic toxicity.
Moreover, the compound’s structural versatility has led to its application in the design of small molecule probes for studying protein dynamics. For instance, its ability to form covalent bonds with reactive residues in target proteins has been exploited in the development of irreversible inhibitors for kinases and proteases. A 2024 study in Chemical Biology demonstrated that such derivatives could selectively target specific isoforms of enzymes, offering precision in therapeutic interventions.
Despite its promising applications, the development of 4-(Carbamoylamino)Benzene-1-Sulfonyl Chloride derivatives requires careful consideration of potential side effects. Researchers are actively exploring strategies to enhance selectivity and reduce off-target interactions. A 2023 article in Drug Safety discussed the importance of in vitro and in vivo assays in predicting the safety profile of these compounds, ensuring their suitability for clinical translation.
In conclusion, 4-(Carbamoylamino)Benzene-1-Sulfonyl Chloride stands as a pivotal scaffold in modern pharmaceutical research, with its structural adaptability enabling the creation of diverse therapeutic agents. Ongoing studies continue to uncover new applications, from cancer therapy to neurodegenerative disease management, reinforcing its significance in the quest for innovative treatments. As synthetic methodologies evolve, the potential of this compound to address complex medical challenges is expected to expand further.
4-(Carbamoylamino)Benzene-1-Sulfonyl Chloride is not only a key player in the design of bioactive molecules but also a testament to the power of structural chemistry in drug discovery. Its continued exploration promises to yield groundbreaking advancements in the treatment of various diseases, underscoring the importance of interdisciplinary research in pharmaceutical sciences.
4-(Carbamoylamino)Benzene-1-Sulfonyl Chloride exemplifies how a single chemical scaffold can be harnessed to address multifaceted medical challenges. By bridging the gap between synthetic chemistry and biological function, this compound highlights the dynamic interplay between molecular design and therapeutic outcomes, paving the way for future innovations in pharmacology.
4-(Carbamoylamino)Benzene-1-Sulfonyl Chloride’s journey from a laboratory reagent to a potential therapeutic agent underscores the transformative impact of chemical innovation on modern medicine. As research progresses, its role in shaping the next generation of drugs is poised to become even more pronounced, offering hope for improved patient care and outcomes.
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